molecular formula C9H7BrN2 B1378511 8-Bromoisoquinolin-1-amine CAS No. 1337879-85-2

8-Bromoisoquinolin-1-amine

Cat. No.: B1378511
CAS No.: 1337879-85-2
M. Wt: 223.07 g/mol
InChI Key: VEHRKMAFAWPXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 8-Bromoisoquinolin-1-amine are not well-documented in the literature. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives have been studied for their potential biological activities, but the specific targets of this compound remain to be identified .

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies specifically investigating this compound

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interaction with targets .

Biochemical Analysis

Biochemical Properties

8-Bromoisoquinolin-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound can act as a substrate for these enzymes, leading to its metabolism and subsequent biochemical effects. Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, this compound may inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for cellular signaling. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in alterations in cellular processes, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. At high doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes. In phase I reactions, the compound is oxidized to form more hydrophilic metabolites, which are then conjugated with endogenous molecules in phase II reactions. These metabolic processes facilitate the excretion of this compound from the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in certain tissues, depending on its affinity for specific cellular components. This distribution pattern can influence the compound’s overall activity and function within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound provides insights into its role in cellular processes and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoisoquinolin-1-amine typically involves the bromination of isoquinoline derivatives. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives in the presence of brominating agents. For instance, the reaction of 2-bromobenzaldehyde with 2,2-dimethoxyethanamine forms a Schiff base, which is then reduced and cyclized to produce this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents under controlled conditions. The process typically requires careful handling of reagents and optimization of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoisoquinolin-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted isoquinolines
  • Oxidized derivatives
  • Reduced amine derivatives

Scientific Research Applications

8-Bromoisoquinolin-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    Isoquinoline: The parent compound of 8-Bromoisoquinolin-1-amine, used in the synthesis of various alkaloids and pharmaceuticals.

    8-Bromoisoquinoline: A closely related compound with similar structural properties but lacking the amino group.

    1-Aminoisoquinoline: Another derivative with an amino group but without the bromine atom.

Uniqueness: this compound is unique due to the presence of both the bromine atom and the amino group, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

8-bromoisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHRKMAFAWPXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.